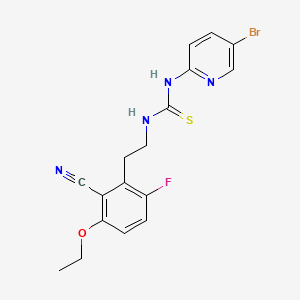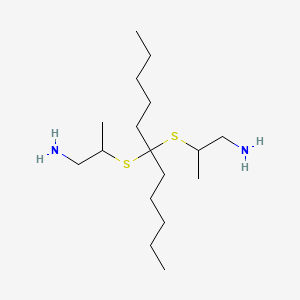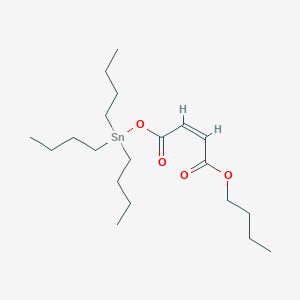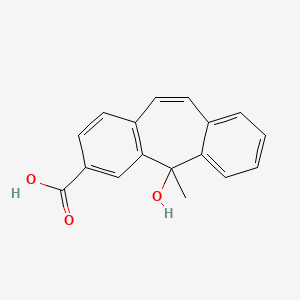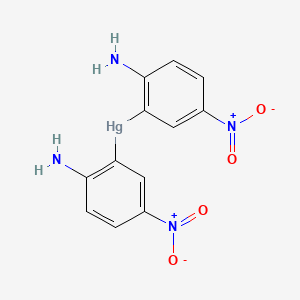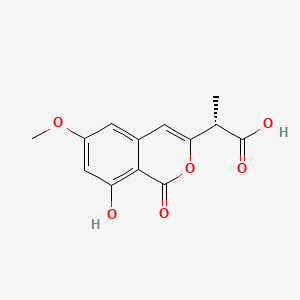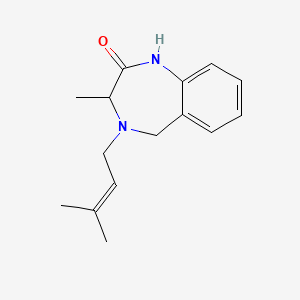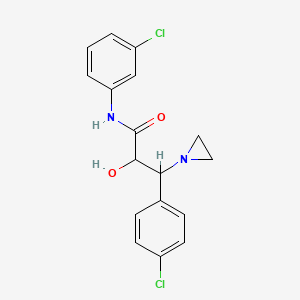
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is a complex organic compound characterized by the presence of chlorophenyl groups, an aziridine ring, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide typically involves the reaction of 3-chloroaniline and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the aziridine ring under basic conditions. The hydroxy group is introduced through a subsequent hydroxylation step using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aziridine ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide involves its interaction with specific molecular targets. The aziridine ring is known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl groups may also contribute to its biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- N-(4-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- N-(3-Chlorophenyl)-beta-(3-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
Uniqueness
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is unique due to the specific positioning of the chlorophenyl groups and the presence of both an aziridine ring and a hydroxy group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
120978-27-0 |
|---|---|
Molecular Formula |
C17H16Cl2N2O2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3-(aziridin-1-yl)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-6-4-11(5-7-12)15(21-8-9-21)16(22)17(23)20-14-3-1-2-13(19)10-14/h1-7,10,15-16,22H,8-9H2,(H,20,23) |
InChI Key |
RFSKGPZFWQTGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(C2=CC=C(C=C2)Cl)C(C(=O)NC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


